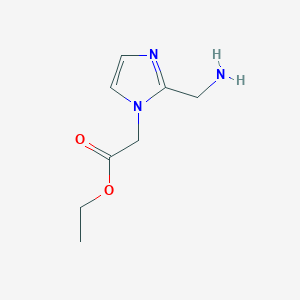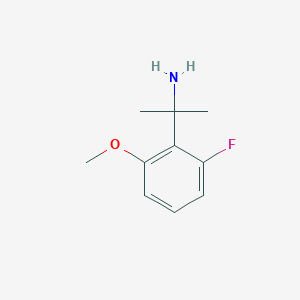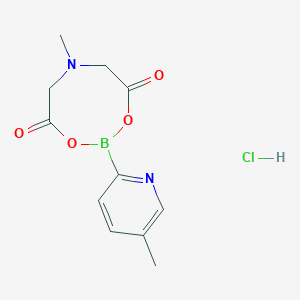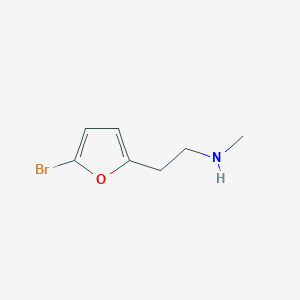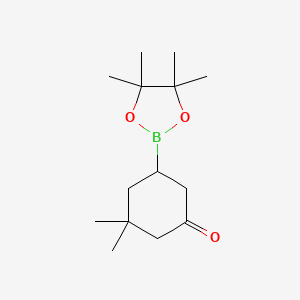
3,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C10H19BO2 .
- The compound features a cyclohexanone ring with two methyl groups at the 3 and 3’ positions and a tetramethyl-1,3,2-dioxaborolane group attached at the 5 position.
3,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one: , is a boron-containing organic compound.
Méthodes De Préparation
- Synthetic Routes :
- Hydroboration of cyclohexanone with pinacolborane (HBpin) is a common method. This reaction introduces the boron atom into the cyclohexanone ring.
- The reaction proceeds under mild conditions and is catalyzed by transition metals (e.g., palladium).
- Industrial Production :
- HBpin is commercially available and can be purchased.
- Large-scale production typically involves boronate ester synthesis followed by hydrolysis to yield HBpin .
Analyse Des Réactions Chimiques
- Reactions :
- Hydroboration : HBpin participates in hydroboration reactions with alkynes and alkenes, forming boronate esters.
- Borylation : It can undergo borylation at benzylic C-H bonds of alkylbenzenes.
- Coupling : HBpin reacts with aryl iodides to form aryl boronates.
- Common Reagents and Conditions :
- Palladium catalysts are often used for hydroboration and borylation.
- Copper catalysts facilitate coupling reactions.
- Major Products :
- Boronate esters and boron-containing compounds are the primary products.
Applications De Recherche Scientifique
- Chemistry :
- HBpin serves as a versatile reagent for boron-based transformations.
- It’s used in C-C bond formation , cross-coupling reactions , and asymmetric synthesis .
- Biology and Medicine :
- Boron-containing compounds have potential applications in drug discovery due to their unique properties.
- HBpin derivatives may be explored for medicinal purposes.
- Industry :
- Boron-based materials find use in polymer chemistry , catalysis , and materials science .
Mécanisme D'action
- HBpin ’s mechanism depends on the specific reaction.
- For hydroboration, it involves addition of B-H across C=C or C≡C bonds .
- In borylation, it forms boronate esters via nucleophilic attack.
Comparaison Avec Des Composés Similaires
- Uniqueness :
- HBpin stands out due to its stability, ease of handling, and compatibility with various functional groups.
- Similar Compounds :
- Other boron-containing compounds include boronic acids , boronate esters , and boron clusters .
Propriétés
Formule moléculaire |
C14H25BO3 |
|---|---|
Poids moléculaire |
252.16 g/mol |
Nom IUPAC |
3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H25BO3/c1-12(2)8-10(7-11(16)9-12)15-17-13(3,4)14(5,6)18-15/h10H,7-9H2,1-6H3 |
Clé InChI |
IIMBZQYTTPUQSU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)CC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


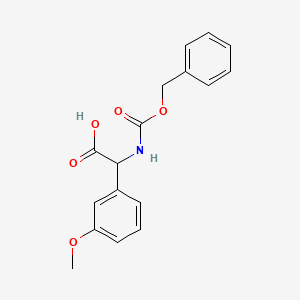

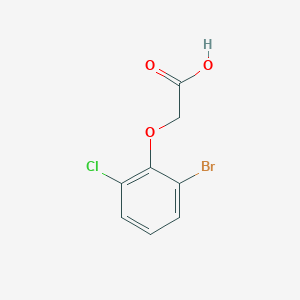
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)

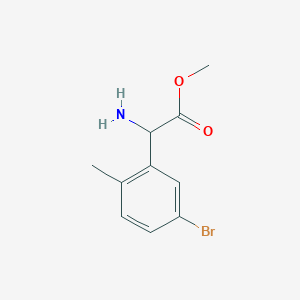


![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
